Tetradecyl triacontanoate

Description

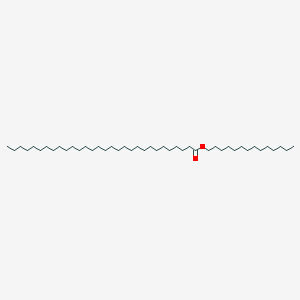

Tetradecyl triacontanoate (C₄₄H₈₆O₂) is a long-chain ester composed of a tetradecyl (C₁₄) alcohol moiety esterified to triacontanoic acid (C₃₀). It is identified in medicinal plants and is structurally characterized by its extended hydrocarbon chain, which contributes to its hydrophobic properties .

Properties

CAS No. |

104932-41-4 |

|---|---|

Molecular Formula |

C44H88O2 |

Molecular Weight |

649.2 g/mol |

IUPAC Name |

tetradecyl triacontanoate |

InChI |

InChI=1S/C44H88O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-34-36-38-40-42-44(45)46-43-41-39-37-35-33-16-14-12-10-8-6-4-2/h3-43H2,1-2H3 |

InChI Key |

PSJMKTMNDFRDII-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecyl triacontanoate can be synthesized through esterification, where tetradecanol reacts with triacontanoic acid in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to remove water and drive the reaction to completion. The general reaction is as follows:

C14H30OH+C30H60O2→C44H90O2+H2O

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the pure ester.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the ester linkage, leading to the formation of carboxylic acids and alcohols.

Reduction: The ester can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to tetradecanol and triacontanoic acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux.

Major Products Formed:

Oxidation: Tetradecanoic acid and triacontanol.

Reduction: Tetradecanol and triacontanol.

Hydrolysis: Tetradecanol and triacontanoic acid.

Scientific Research Applications

Tetradecyl triacontanoate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its role in lipid metabolism and as a component of natural waxes.

Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of cosmetics, lubricants, and as a plasticizer in polymer formulations.

Mechanism of Action

The mechanism of action of tetradecyl triacontanoate involves its interaction with lipid membranes due to its amphiphilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where the compound can facilitate the transport of active ingredients across cell membranes.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Related Compounds

Key Observations:

Chain Length and Hydrophobicity: this compound’s C₄₄ chain renders it significantly more hydrophobic than methyl tetradecanoate (C₁₅) or sodium tetradecyl sulfate (C₁₄). This limits its solubility in aqueous environments, contrasting with the amphiphilic nature of sodium tetradecyl sulfate .

Fatty acids with unsaturation or shorter chains exhibit stronger bioactivity due to enhanced membrane disruption capabilities . ester) in bioactivity .

Branching and Isomerism: Branched esters like tetradecyl 13-methylpentadecanoate demonstrate how alkyl branching can influence melting points and enzymatic degradation, though their biological roles remain less studied compared to linear esters .

Industrial and Pharmacological Relevance

- This compound: Potential applications in coatings or lubricants due to its high molecular weight and stability. Its presence in medicinal plants suggests possible roles in plant defense mechanisms, though further studies are needed .

- Methyl Tetradecanoate: Widely used in cosmetics and food industries as a fragrance component, leveraging its volatility and mild polarity .

- Sodium Tetradecyl Sulfate : Clinically utilized as a sclerosing agent for varicose veins, underscoring the divergence in applications between sulfate derivatives and esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.